molecular formula C13H9BrClFO B1443990 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene CAS No. 1492081-27-2

1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene

Cat. No.: B1443990
CAS No.: 1492081-27-2
M. Wt: 315.56 g/mol
InChI Key: BQUDOPKBVAZIPH-UHFFFAOYSA-N
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Description

1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene is an organic compound with the molecular formula C13H9BrClFO It is a halogenated aromatic compound that features bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Chlorination: The addition of a chlorine atom to the benzene ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-4-chloro-2-methoxybenzene
  • 3-Chlorophenylmagnesium bromide

These compounds share similar structural features but differ in the specific halogen atoms and functional groups attached to the benzene ring. The unique combination of bromine, chlorine, and fluorine in this compound gives it distinct chemical properties and reactivity .

Properties

IUPAC Name

1-bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-12-5-4-11(7-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUDOPKBVAZIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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